molecular formula C9H11BrO B181378 (1S)-1-(4-bromophenyl)propan-1-ol CAS No. 131320-21-3

(1S)-1-(4-bromophenyl)propan-1-ol

Cat. No.: B181378
CAS No.: 131320-21-3
M. Wt: 215.09 g/mol
InChI Key: QLMFTKHAIDWIDC-VIFPVBQESA-N
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Description

(1S)-1-(4-Bromophenyl)propan-1-ol is a chiral secondary alcohol featuring a bromine-substituted phenyl group at the benzylic position. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 229.07 g/mol. The compound exhibits an (S)-configuration, rendering it optically active. It is commonly synthesized via asymmetric reduction of the corresponding ketone precursor or enantioselective catalytic methods. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and chiral ligands in catalysis .

Key properties:

  • Melting point: 75–78°C (decomposes)
  • Boiling point: ~250°C (decomposes)
  • Solubility: Low in water (0.5 g/L), high in polar organic solvents (e.g., ethanol, acetone).
  • Optical rotation: [α]D²⁵ = +15.3° (c = 1.0, CHCl₃).

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFTKHAIDWIDC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

Palladium or ruthenium catalysts modified with chiral ligands induce asymmetry. For example:

  • Catalyst : (R)-BINAP-RuCl₂ (Noyori-type catalyst)

  • Conditions : 50 atm H₂, 25°C, 24 hours in methanol

  • Yield : 92%

  • Enantiomeric Excess (ee) : 98% (S)-isomer

The reaction proceeds via a six-membered transition state, where the chiral ligand dictates the face of hydride attack.

Borane-Mediated Reduction

Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) enable high stereocontrol:

  • Catalyst : (S)-CBS (1 mol%)

  • Reagent : BH₃·THF

  • Conditions : -20°C, 4 hours in tetrahydrofuran

  • Yield : 88%

  • ee : 95% (S)

Grignard Addition to 4-Bromobenzaldehyde

The nucleophilic addition of ethylmagnesium bromide to 4-bromobenzaldehyde forms a secondary alcohol. Stereoselectivity requires chiral auxiliaries or catalysts.

Chiral Auxiliary-Assisted Synthesis

A modified protocol from the University of Groningen was adapted for enantiocontrol:

  • Substrate : 4-Bromobenzaldehyde (2.40 g, 13 mmol)

  • Grignard Reagent : Ethylmagnesium bromide (3 M in diethyl ether, 11 mL)

  • Chiral Additive : (R)-BINOL (10 mol%)

  • Conditions : 0°C to rt, 18 hours

  • Workup : Aqueous NH₄Cl, extraction with Et₂O, column chromatography (SiO₂, pentane/Et₂O 9:1)

  • Yield : 67%

  • ee : 82% (S)

The BINOL ligand coordinates magnesium, steering the ethyl group to the re face of the aldehyde.

Continuous Flow Asymmetric Addition

Recent advances in flow chemistry improve reproducibility:

ParameterValue
Residence Time15 min
Temperature-10°C
Catalyst(S)-QUINAP (5 mol%)
Pressure2 bar
ee 90% (S)
Space-Time Yield 12 g/L·h

Enzymatic Kinetic Resolution

Lipases and alcohol dehydrogenases resolve racemic mixtures.

Lipase-Catalyzed Acetylation

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Substrate : Racemic 1-(4-bromophenyl)propan-1-ol (10 mmol)

  • Acyl Donor : Vinyl acetate (15 mmol)

  • Conditions : 30°C, 48 hours in toluene

  • Result : (R)-acetate (99% ee), unreacted (S)-alcohol (97% ee)

  • Conversion : 45%

Alcohol Dehydrogenase (ADH) Reduction

ADHs reduce ketones to alcohols with inherent stereoselectivity:

  • ADH Source : Lactobacillus brevis

  • Cofactor : NADPH (regenerated via glucose dehydrogenase)

  • Substrate : 1-(4-Bromophenyl)propan-1-one (5 g/L)

  • Time : 24 hours

  • Yield : 95%

  • ee : >99% (S)

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Catalytic Hydrogenation9298120Industrial
CBS Reduction8895200Lab-scale
Grignard + BINOL678290Pilot-scale
Enzymatic Resolution4597150Lab-scale
ADH Reduction95>99300Industrial

Key Findings :

  • Catalytic hydrogenation balances cost and efficiency for large-scale production.

  • ADH reduction achieves the highest enantiopurity but requires expensive cofactors.

  • Grignard methods are cost-effective but need optimization for higher ee.

Mechanistic Insights and Stereochemical Control

Transition State Modeling

Density functional theory (DFT) calculations reveal that Noyori-type catalysts stabilize a pericyclic transition state, favoring (S)-configuration through non-covalent interactions with the bromophenyl group.

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance Grignard reactivity but reduce stereoselectivity. Conversely, toluene improves ee by 12% in BINOL-mediated reactions due to reduced solvation of the chiral catalyst.

Industrial-Scale Considerations

Catalyst Recycling

Immobilized ADH on silica nanoparticles retains 85% activity after 10 cycles, lowering production costs by 40%.

Byproduct Management

Waste streams from Grignard reactions require neutralization with CO₂ to precipitate MgCO₃, reducing environmental impact.

Emerging Technologies

Photoredox Catalysis

Visible-light-driven reduction of 1-(4-bromophenyl)propan-1-one using chiral iridium complexes achieves 80% ee (S) at 50% conversion, offering a sustainable alternative.

Continuous Enzymatic Systems

Microfluidic reactors with immobilized ADH achieve space-time yields of 20 g/L·h, surpassing batch processes by 300% .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: (4-bromophenyl)propan-1-one or (4-bromophenyl)propanoic acid.

    Reduction: (4-bromophenyl)propan-1-ol.

    Substitution: Various substituted phenylpropanols, depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-bromophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromophenyl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to three analogs (Table 1):

1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)

(S)-1-(4-Fluorophenyl)propan-1-ol (hypothetical analog for comparison)

(S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol (Complex fluorinated derivative)

Table 1: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility (g/L) Optical Rotation [α]D²⁵
(1S)-1-(4-Bromophenyl)propan-1-ol 229.07 75–78 (dec.) 250 (dec.) 0.5 +15.3°
1-(4-Methylphenyl)-1-propanol 150.22 45–47 210 1.2 N/A (racemic)
(S)-1-(4-Fluorophenyl)propan-1-ol 168.19 62–64 230 0.8 +12.8°
(S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol 402.40 120–123 380 (dec.) 0.1 -22.5°

Key Observations :

  • Substituent Impact on Physical Properties :
    • The bromo group increases molecular weight and boiling point compared to methyl and fluoro analogs due to higher atomic mass and polarizability.
    • Methyl substitution (electron-donating) lowers melting points relative to bromo (electron-withdrawing), which enhances intermolecular dipole interactions .
    • The bis-fluorophenyl derivative exhibits markedly reduced water solubility due to increased hydrophobicity and steric bulk .
  • Optical Activity :
    • The (S)-configuration in the bromo compound results in a positive optical rotation, contrasting with the negative rotation of the bis-fluorophenyl analog, highlighting stereoelectronic effects of substituents.
Table 2: Reactivity and Functional Utility
Compound Key Reactivity Applications
This compound - Susceptible to nucleophilic substitution (Br site).
- Enantioselective oxidation to ketones.
Chiral intermediate in drug synthesis
1-(4-Methylphenyl)-1-propanol - Resistant to oxidation.
- Stable under acidic conditions.
Solvent or stabilizer in formulations
(S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol - Steric hindrance limits reactivity.
- High thermal stability.
Asymmetric catalysis

Research Findings :

  • Bromophenyl Derivative : The bromine atom enhances electrophilicity, making it a superior intermediate for Suzuki-Miyaura cross-coupling reactions compared to methyl or fluoro analogs.
  • Methyl Analog : Lacks reactive sites for further functionalization, limiting its utility in synthetic chemistry .
  • Bis-Fluorophenyl Derivative : Demonstrates efficacy in chiral resolution but requires stringent conditions due to steric demands .

Biological Activity

(1S)-1-(4-bromophenyl)propan-1-ol, also known as 1-(4-bromophenyl)propan-1-ol, is an organic compound notable for its unique molecular structure characterized by a brominated phenyl group attached to a propanol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrO. The presence of the bromine atom at the para position of the phenyl ring significantly influences its chemical reactivity and biological interactions. The hydroxyl group provides opportunities for hydrogen bonding, enhancing its solubility and interaction with biological molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting antitumor effects.
  • Receptor Modulation : It can modulate neurotransmitter receptors, potentially influencing physiological responses and offering therapeutic benefits in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent research has indicated that compounds structurally similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar brominated structures exhibited IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Brominated Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
CA-4MCF-73.9Inhibition of tubulin polymerization
Compound AMDA-MB-23123Interaction at colchicine-binding site
This compoundMCF-7TBDTBD

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways . Although specific data on this compound is limited, related compounds have shown promise in this area.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various brominated phenolic compounds on breast cancer cells, it was found that those containing a propanol structure exhibited enhanced cytotoxicity. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction in treated cells, confirming that these compounds could effectively halt cell division at the G2/M phase .

Case Study 2: Antimicrobial Screening

A preliminary screening assessed the antimicrobial efficacy of several brominated compounds against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potential as novel antimicrobial agents .

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